![molecular formula C8H10INO2 B1393406 3-(Dimethoxymethyl)-5-iodopyridine CAS No. 1186311-06-7](/img/structure/B1393406.png)
3-(Dimethoxymethyl)-5-iodopyridine
Overview
Description
3-(Dimethoxymethyl)-5-iodopyridine (DMMIP) is a chemical compound that has recently been of interest for its potential use in a variety of scientific and research applications. DMMIP is an organic compound that contains an iodine atom and a methyl group. It has been studied in various fields of research, such as synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Reactivity and Structure Analysis
3-(Dimethoxymethyl)-5-iodopyridine and related compounds have been studied for their structural properties and reactivity. For instance, 2-iodylpyridine and its derivatives, similar in structure to 3-(Dimethoxymethyl)-5-iodopyridine, have been prepared and analyzed using X-ray diffraction. One derivative, 2-iodyl-3-propoxypyridine, was found to be a recyclable reagent for oxidizing sulfides and alcohols (Yoshimura et al., 2011).
Hydrogen Production in Photogeneration Systems
In the context of hydrogen production, a study utilized [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer in a system involving a cobalt catalyst and triethanolamine. This research demonstrates the potential application of pyridine derivatives in photogeneration systems for hydrogen production (Du, Knowles, & Eisenberg, 2008).
Antiviral Activity
5-(Dimethoxymethyl)-2'-deoxyuridine, a compound structurally related to 3-(Dimethoxymethyl)-5-iodopyridine, showed significant antiviral activity against orthopoxviruses, suggesting potential applications of similar compounds in antiviral therapies (Fan et al., 2006).
Synthesis of Macrocycles
Research on the synthesis of pyridine-containing macrocycles has revealed unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from 3-alkoxypyridin-4-ols, indicating a radical process known as the Hofmann–Löffler–Freytag reaction. This highlights the use of pyridine derivatives in synthesizing complex organic structures (Lechel et al., 2012).
Oligonucleotide Labeling
A study on oligonucleotide labeling showed the efficient preparation of modified nucleosides, using compounds like 5'-dimethoxytrityl-5-iodo-2'-deoxyuridine, suggesting the utility of such compounds in labeling and detecting nucleic acids (CruickshankKenneth & StockwellDaniel, 1988).
properties
IUPAC Name |
3-(dimethoxymethyl)-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDPPCPVSINUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298024 | |
Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethyl)-5-iodopyridine | |
CAS RN |
1186311-06-7 | |
Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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